(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 17451-62-6
VCID: VC21542777
InChI: InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1
SMILES: CNC(CC1=CN=CN1)C(=O)O.Cl
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64 g/mol

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride

CAS No.: 17451-62-6

Cat. No.: VC21542777

Molecular Formula: C7H12ClN3O2

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride - 17451-62-6

CAS No. 17451-62-6
Molecular Formula C7H12ClN3O2
Molecular Weight 205.64 g/mol
IUPAC Name (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1
Standard InChI Key QQCAMJPAJDEDCG-RGMNGODLSA-N
Isomeric SMILES CN[C@@H](CC1=CN=CN1)C(=O)O.Cl
SMILES CNC(CC1=CN=CN1)C(=O)O.Cl
Canonical SMILES CNC(CC1=CN=CN1)C(=O)O.Cl

Chemical Structure and Properties

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride is a modified amino acid featuring an imidazole ring as part of its structure. The compound possesses the (S)-configuration at the alpha carbon, corresponding to the L-configuration found in natural amino acids. This stereochemistry is critical for its biological recognition and activity in enzymatic systems.

The structure consists of several key components:

  • An imidazole heterocycle at the 4-position (1H-Imidazol-4-yl group)

  • A secondary amine (methylamino group) at the alpha position

  • A carboxylic acid group

  • A hydrochloride counter-ion

The N-methylation of the alpha amino group fundamentally alters the compound's properties compared to standard histidine. The addition of the methyl group reduces the hydrogen bonding capability of the amino group and increases the lipophilicity of the molecule. These modifications affect the compound's physical properties, including:

  • Enhanced lipophilicity compared to histidine

  • Reduced ability to form hydrogen bonds through the amino nitrogen

  • Modified pKa values for the amino group

  • Altered crystalline structure due to the hydrochloride salt formation

  • Improved stability in certain chemical environments

Structural Comparison with Histidine

The primary structural difference between this compound and natural histidine is the N-methylation at the alpha amino group. This methylation creates a secondary amine that significantly impacts the compound's chemical behavior, particularly in peptide synthesis and biological interactions. The hydrochloride salt formation provides stability and enhances water solubility, making it suitable for various research applications.

Synthesis Methods

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride generally involves selective methylation of histidine or protected histidine derivatives. Based on similar compounds in peptide chemistry, several synthetic approaches may be employed.

N-Methylation Strategies

The synthesis of N-methylated amino acids typically employs protection-methylation-deprotection sequences. Several methods can be utilized for introducing the N-methyl group onto the histidine scaffold:

Reductive Amination

This approach involves converting the amino group to an imine, followed by reduction to introduce the methyl group. The process typically requires:

  • Protection of the carboxylic acid and imidazole nitrogen

  • Reaction with formaldehyde to form an imine intermediate

  • Reduction with sodium cyanoborohydride or similar reducing agents

  • Deprotection steps to yield the final compound

  • Conversion to the hydrochloride salt

Direct Alkylation

Direct alkylation using methyl iodide or dimethyl sulfate can be employed, although this approach often requires careful control to prevent over-alkylation. The use of N,N-dimethylformamide (DMF) as a solvent is common in these reactions .

Protection Strategies for Selective Synthesis

The synthesis of N-substituted amino acids generally requires protection strategies to ensure selective modification. This is particularly important for histidine derivatives due to the reactive imidazole side chain. Protection groups commonly employed include:

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) for amino protection

  • Trityl groups for imidazole protection

  • tert-Butyloxycarbonyl (Boc) groups for temporary protection

The patent literature suggests approaches for synthesizing peptides containing N-substituted amino acids that could be applied to this compound, including specialized coupling reagents and reaction conditions .

Analytical Characterization

Spectroscopic Properties

The identification and characterization of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride typically involve multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical structural information, with characteristic signals expected to include:

  • 1H NMR signals for the imidazole ring protons

  • Signals for the methyl group attached to the amino nitrogen

  • Signals for the methylene group connecting the imidazole to the alpha carbon

  • Signal for the alpha proton

Mass Spectrometry

Mass spectrometry is useful for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the free base form, while fragment ions would provide structural confirmation.

Crystallographic Properties

The crystalline structure of the hydrochloride salt form would reveal important information about molecular packing, hydrogen bonding networks, and the interaction between the protonated amino group and the chloride counter-ion.

Applications in Peptide Chemistry

N-Methylated Peptides

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride represents an important building block for the synthesis of N-methylated peptides. N-methylation of peptide bonds significantly alters peptide properties, including:

  • Enhanced proteolytic stability

  • Altered conformational preferences

  • Modified hydrogen bonding patterns

  • Improved membrane permeability

  • Changed bioavailability profiles

The incorporation of this compound into peptides requires specialized coupling methods due to the secondary amine character of the amino group. The patent literature describes methods for producing peptides containing N-substituted amino acids that would be applicable to this compound .

Synthetic Challenges

The incorporation of N-methylated amino acids like (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride into peptides presents specific synthetic challenges:

  • Reduced nucleophilicity of the secondary amine

  • Potential for racemization during coupling

  • Need for specialized coupling reagents

  • Altered solubility profiles

These challenges can be addressed through:

  • Use of phosphonium or uronium-based coupling reagents

  • Addition of catalysts to enhance reactivity

  • Careful pH control during reactions

  • Specialized protection and deprotection strategies

The patent information suggests that these synthetic challenges can be overcome through careful control of reaction conditions and use of appropriate reagents for peptide synthesis involving N-substituted amino acids .

Biological and Pharmaceutical Relevance

Impact of N-Methylation

The N-methylation of histidine to form (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride has significant implications for biological activity:

  • Altered recognition by proteolytic enzymes

  • Modified receptor binding properties

  • Changed membrane transport characteristics

  • Different metabolic stability profiles

These modifications make N-methylated amino acids and their resulting peptides interesting candidates for pharmaceutical development.

Synthesis Considerations and Optimization

Reaction Conditions

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride requires careful control of reaction conditions. Important parameters include:

  • Temperature control to prevent racemization

  • Solvent selection (DMF is commonly used for similar reactions)

  • pH control during various synthesis steps

  • Reaction time optimization

  • Purification strategies to ensure optical purity

The challenge of maintaining the (S)-stereochemistry during synthesis is significant and requires careful monitoring of reaction conditions.

Purification Methods

Purification of the final compound typically involves:

  • Crystallization techniques to obtain the hydrochloride salt

  • Chromatographic methods for removing synthetic impurities

  • Verification of optical purity through polarimetry

  • Assessment of chemical purity through HPLC analysis

The patent information suggests that filtration and crystallization are common purification methods for similar compounds .

Comparative Analysis of N-Methylated Histidine Derivatives

Structural Variants

Several structural variants of N-methylated histidine exist, each with distinct properties:

CompoundStructural ModificationKey PropertiesApplications
(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochlorideN-α-methyl groupEnhanced lipophilicity, secondary amine characterPeptide synthesis, pharmaceutical intermediates
N-τ-methyl-histidineMethylation on τ-nitrogen of imidazoleAltered imidazole pKa, modified metal chelationMetabolic studies, protein modification
N-π-methyl-histidineMethylation on π-nitrogen of imidazoleChanged imidazole tautomerization, different hydrogen bondingBiological mimetics, enzyme inhibition
N,N-dimethyl-histidineDimethylation on α-amino groupTertiary amine character, further increased lipophilicitySpecialized peptide chemistry, drug development

This comparison highlights the unique position of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride within the family of modified histidine derivatives.

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